
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide, also known as TFPB, is a small molecule that has gained significant attention in the scientific community due to its potential applications in the field of medicine. TFPB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the regulation of pain and inflammation.
Scientific Research Applications
Synthesis and Magnetic Studies
Research has explored the synthesis of complex molecules and their magnetic properties, focusing on the interaction of various compounds with trifluoromethyl groups. A study by Costes et al. (2008) synthesized tetranuclear [Cu-Ln]2 single molecule magnets, demonstrating the structural and magnetic characteristics influenced by trifluoromethyl groups, which could have implications for developing advanced magnetic materials (Costes, Shova, & Wernsdorfer, 2008).
Advanced Polymer Synthesis
Yokozawa et al. (2002) reported on the chain-growth polycondensation for well-defined aramides, including block copolymers containing aramide with low polydispersity. This research contributes to the field of polymer chemistry by enabling the synthesis of polymers with precise molecular weight control and low polydispersity, essential for high-performance materials (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Medicinal Chemistry and Synthesis
Wang et al. (2009) discussed the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, highlighting the broad applicability of this fluorination protocol in medicinal chemistry and synthesis. The study underscores the significance of fluorination reactions in the development of pharmaceuticals and complex organic molecules (Wang, Mei, & Yu, 2009).
Antipathogenic Activity and Material Science
Limban et al. (2011) synthesized and tested a series of acylthioureas for their antipathogenic activity, demonstrating the potential of trifluoromethyl-substituted compounds in developing new antimicrobial agents with antibiofilm properties. This research provides valuable insights into the design of novel compounds for combating microbial resistance (Limban, Marutescu, & Chifiriuc, 2011).
Organic Chemistry and Material Synthesis
The synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain were explored by Liu et al. (2002), indicating the potential of these materials in various applications due to their good solubility, thermal stability, and mechanical properties (Liu, He, Li, Qian, Wang, & Yang, 2002).
Properties
IUPAC Name |
N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NO2/c18-16(19,20)13-8-4-5-11(9-13)14(25)24-10-15(26,17(21,22)23)12-6-2-1-3-7-12/h1-9,26H,10H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIDXFJDQRZUOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


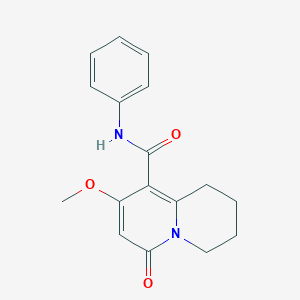
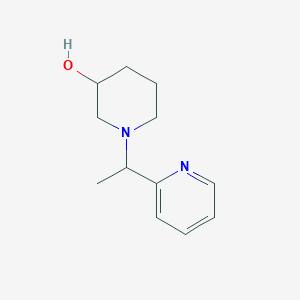
![N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride](/img/structure/B2397042.png)
![3-(4-chlorobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397043.png)

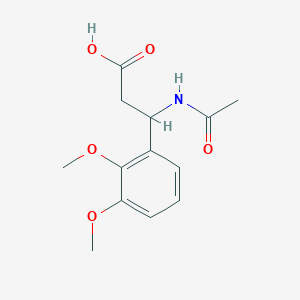
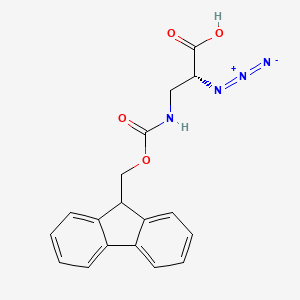

![N-[1-(Morpholine-4-carbonyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2397052.png)
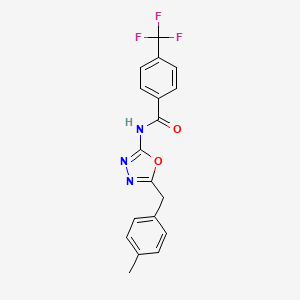
![6-[(2,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2397055.png)

